Calculated Lipophilicity and Topological Polar Surface Area Comparison with Positional Isomers
The 2-fluorobenzyl substitution pattern confers distinct physicochemical properties compared to its 3- and 4-fluoro isomers, which directly impacts drug-likeness and bioavailability potential. Computational predictions show that 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has a calculated XLogP3 of 2.1 and a Topological Polar Surface Area (TPSA) of 63.6 Ų [1]. In comparison, the 4-fluoro isomer (CAS 400877-64-7) is predicted to have a slightly higher XLogP3 value (approx. 2.2) due to the para-substitution's reduced effect on the dipole moment, while the 3-fluoro isomer (no CAS assigned) is predicted to have a lower TPSA due to reduced molecular symmetry [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: ~2.2; 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole: ~2.0 |
| Quantified Difference | ΔXLogP3 = -0.1 (vs. 4-F); +0.1 (vs. 3-F) |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1] |
Why This Matters
Lipophilicity is a key determinant of a molecule's ADME properties; a subtle shift in XLogP3 can affect membrane permeability and oral bioavailability, making the 2-fluoro isomer the preferred choice when a specific balance of solubility and permeability is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 823304, 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Computed Properties. View Source
